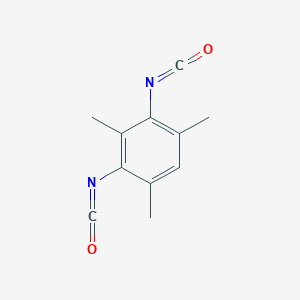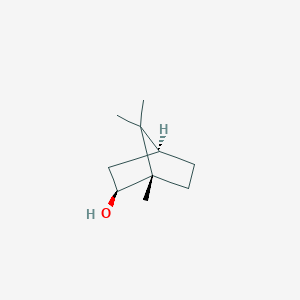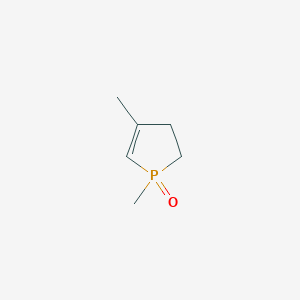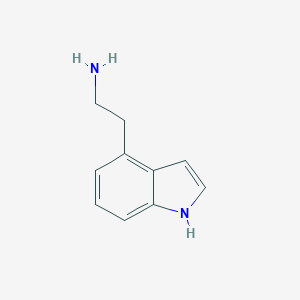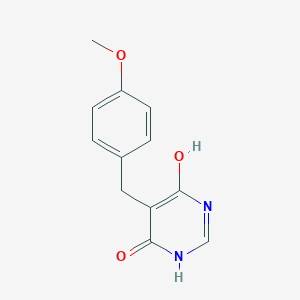
3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-
概要
説明
3(2H)-Benzofuranone derivatives are a class of organic compounds that have garnered interest due to their presence in various natural products and their potential pharmaceutical applications. The core structure of these compounds is the benzofuranone ring, which can be functionalized to produce a wide array of derivatives with diverse biological activities.
Synthesis Analysis
The synthesis of benzofuran derivatives has been explored through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which has been used to synthesize commercial drug molecules such as benzbromarone and amiodarone . Another method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to benzofuran-3(2H)-one scaffolds with a quaternary center . Additionally, asymmetric Rh(I)-catalyzed functionalization of the 3-C(sp3)-H bond of benzofuranones with α-diazoesters has been developed, allowing for the stereoselective alkylation of benzofuranones . Palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source has also been reported .
Molecular Structure Analysis
The molecular structure of benzofuranone derivatives can be complex, with the potential for multiple stereogenic centers. For instance, the asymmetric Rh(I)-catalyzed functionalization can lead to benzofuranones bearing consecutive quaternary and tertiary stereogenic centers . The crystal structure of one such compound, 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, has been determined, revealing specific orientations and interactions such as N—H⋯O hydrogen bonding and π–π stacking .
Chemical Reactions Analysis
Benzofuranone derivatives can undergo various chemical reactions. Photoreactions of 3-diazo-3H-benzofuran-2-one have been studied, showing light-induced deazotization and subsequent reactions leading to different products depending on the solvent . The synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives via a one-pot reaction has also been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuranone derivatives are influenced by their molecular structure. The study of 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues has provided insights into their antioxidant properties in solution, revealing that the lactone form is dominant over the enol form both in solid and solution . The thermodynamic driving forces of these compounds as antioxidants have been determined, suggesting their potential as hydrogen-atom-donating antioxidants .
科学的研究の応用
Antinociceptive Properties
3(2H)-Benzofuranone compounds have demonstrated significant antinociceptive activity, suggesting their potential as candidates for new antinociceptive drugs. The efficiency of the Topliss Method in the discovery of these molecules highlights the importance of hydrophobicity in their activity, as evidenced in benzofuranones like 3-[2-(3-methoxyphenyl)-2-oxoetil]-2-benzofuran-1(3H)-one which showed notable antinociceptive activity and favorable pharmacokinetic properties (Gonçalves et al., 2012).
Anti-inflammatory Activity
Certain 5-acyl-3-substituted-benzofuran-2(3H)-ones exhibit anti-inflammatory properties, as demonstrated in models of adjuvant-induced arthritis in rats. These compounds also inhibit the production of cyclooxygenase and lipoxygenase metabolites, indicating a dual inhibition mechanism, although the specific correlation between anti-inflammatory activity and the stability of the lactones remains unclear (Chakrabarti et al., 1987).
Metabolic and Cognitive Enhancing Activities
Benzofuran derivatives have been studied for their metabolic disposition, such as in the case of R-(+)-pulegone, where new metabolites and metabolic pathways have been identified (Madyastha & Raj, 1993). Additionally, compounds like 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzofuran, have shown promising antiamnestic and antihypoxic activities, indicating potential cognitive-enhancing properties (Ono et al., 1995).
Chemopreventive Effects
Certain benzofuran derivatives, such as 2-tert-butyl-4-hydroxyanisole, have exhibited chemopreventive effects, particularly in inhibiting benzo[alpha]pyrene-induced neoplasia in specific animal models (Lam et al., 1979).
Genotoxicity and Antitumor Activity
Benzopyrans, structurally similar to benzofurans, have been studied for their genotoxic and mutagenic effects, as well as their antitumor activity. Notable benzopyrans like 6-isobutyryl-5,7-dimethoxy-2,2-dimethyl-benzopyran have been evaluated for their lack of acute toxicity and potential as candidates for antitumor studies in vivo (Ferraz et al., 2009).
Pharmacological and Chelation Properties
Benzofuran derivatives have also been synthesized for their potential in chelating iron(III), with compounds like 3-hydroxy-4(1H)-pyridinones being studied for their stability constants and distribution coefficient values, indicating their relevance in therapeutic applications for conditions like iron overload associated with thalassemia (Rai et al., 1998).
特性
IUPAC Name |
7-hydroxy-2,2-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCZWCXCBPEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041556 | |
| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- | |
CAS RN |
17781-16-7 | |
| Record name | 3-Ketocarbofuran phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2,2-dimethyl-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

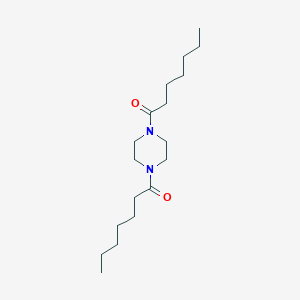
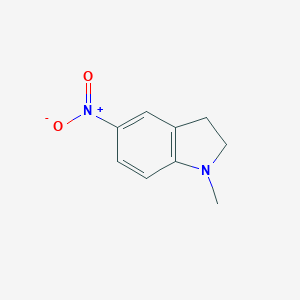
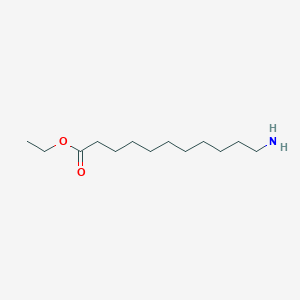
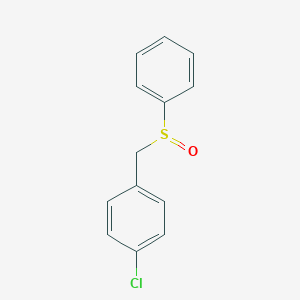
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
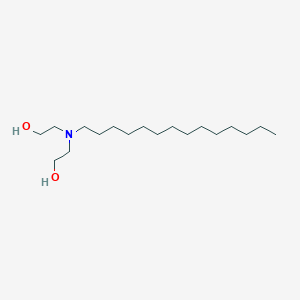
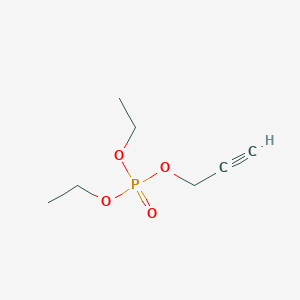
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)

